Cas no 913835-73-1 (3-Bromo-5-carboxyphenylboronic acid)

3-Bromo-5-carboxyphenylboronic acid is a versatile boronic acid derivative used in organic synthesis and pharmaceutical research. Its key structural features include a bromo substituent and a carboxylic acid group, which enhance its reactivity in Suzuki-Miyaura cross-coupling reactions, enabling the formation of complex biaryl structures. The boronic acid moiety facilitates selective transformations, while the carboxyl group allows for further functionalization or conjugation. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules and materials science applications. Its stability and compatibility with various reaction conditions make it a reliable intermediate for constructing advanced molecular architectures.
3-Bromo-5-carboxyphenylboronic acid structure
913835-73-1 structure
Product Name:3-Bromo-5-carboxyphenylboronic acid
CAS No:913835-73-1
MF:C7H6BBrO4
MW:244.835141658783
MDL:MFCD08689487
CID:802867
PubChem ID:329763606
Update Time:2025-11-02

3-Bromo-5-carboxyphenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Borono-5-bromobenzoic acid
    • 3-Bromo-5-carboxyphenylboronic acid
    • 3-Bromo-5-carboxybenzeneboronic acid
    • Benzoicacid, 3-borono-5-bromo-
    • 3-Borono-5-bromobenzoic acid (ACI)
    • 3-Bromo-5-(dihydroxyboranyl)benzoic acid
    • BP-10620
    • BS-29665
    • D71454
    • SY109977
    • MFCD08689487
    • 5-Bromo-3-carboxyphenylboronic acid, >=95%
    • 913835-73-1
    • AB48251
    • AKOS015834289
    • DTXSID10466951
    • 3-Borono-5-bromobenzoicacid
    • 3-BROMO-5-CARBOXYBENZENEBORONIC ACID 97
    • CS-0175141
    • 5-BROMO-3-CARBOXYPHENYLBORONIC ACID
    • 3-borono-5-bromo-benzoic Acid
    • MDL: MFCD08689487
    • Inchi: 1S/C7H6BBrO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,(H,10,11)
    • InChI Key: CWBLIPMCDMSOFX-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(B(O)O)C=C(Br)C=1)O

Computed Properties

  • Exact Mass: 243.95400
  • Monoisotopic Mass: 243.95425g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 77.8Ų

Experimental Properties

  • Color/Form: No data available
  • Density: 1.869
  • Melting Point: 152-158 °C
  • Boiling Point: 480.7±55.0 °C at 760 mmHg
  • Flash Point: 244.5±31.5 °C
  • Refractive Index: 1.641
  • PSA: 77.76000
  • LogP: -0.17290

3-Bromo-5-carboxyphenylboronic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
211867-1g
3-Borono-5-bromobenzoic acid
913835-73-1 95%
1g
£50.00 2022-03-01
Fluorochem
211867-5g
3-Borono-5-bromobenzoic acid
913835-73-1 95%
5g
£188.00 2022-03-01
Fluorochem
211867-10g
3-Borono-5-bromobenzoic acid
913835-73-1 95%
10g
£350.00 2022-03-01
Fluorochem
211867-25g
3-Borono-5-bromobenzoic acid
913835-73-1 95%
25g
£600.00 2022-03-01
Alichem
A019064017-25g
3-Bromo-5-carboxyphenylboronic acid
913835-73-1 97%
25g
$998.00 2023-08-31
TRC
B682063-100mg
3-Bromo-5-carboxyphenylboronic acid
913835-73-1
100mg
$ 64.00 2023-04-18
TRC
B682063-250mg
3-Bromo-5-carboxyphenylboronic acid
913835-73-1
250mg
$ 75.00 2023-04-18
TRC
B682063-500mg
3-Bromo-5-carboxyphenylboronic acid
913835-73-1
500mg
$ 87.00 2023-04-18
TRC
B682063-1g
3-Bromo-5-carboxyphenylboronic acid
913835-73-1
1g
$ 80.00 2022-06-06
Matrix Scientific
092076-1g
3-Borono-5-bromobenzoic acid, 97%
913835-73-1 97%
1g
$114.00 2023-09-10

3-Bromo-5-carboxyphenylboronic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  30 min, -70 °C
1.2 Reagents: Triisopropyl borate ;  30 min, -70 °C
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -50 °C
1.4 -50 °C → rt
1.5 Reagents: Sulfuric acid Solvents: Water ;  rt
Reference
One-pot generation of lithium (lithiophenyl)trialkoxyborates from substituted dihalobenzenes (Hal = Br, I) and their derivatization with electrophiles
Kurach, Pawel; et al, European Journal of Organic Chemistry, 2008, (18), 3171-3178

3-Bromo-5-carboxyphenylboronic acid Raw materials

3-Bromo-5-carboxyphenylboronic acid Preparation Products

3-Bromo-5-carboxyphenylboronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:913835-73-1)3-Bromo-5-carboxyphenylboronic acid
Order Number:A860498
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:24
Price ($):158.0
Email:sales@amadischem.com

Additional information on 3-Bromo-5-carboxyphenylboronic acid

Recent Advances in the Application of 3-Bromo-5-carboxyphenylboronic acid (CAS: 913835-73-1) in Chemical Biology and Pharmaceutical Research

3-Bromo-5-carboxyphenylboronic acid (CAS: 913835-73-1) is a boronic acid derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural and functional properties. This compound serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex biaryl structures found in many bioactive molecules. Recent studies have explored its applications in drug discovery, materials science, and diagnostic tools, highlighting its potential as a key intermediate in the development of novel therapeutics and sensors.

One of the most notable advancements involves the use of 3-Bromo-5-carboxyphenylboronic acid in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that degrade target proteins by recruiting E3 ubiquitin ligases, offering a promising strategy for targeting undruggable proteins. Researchers have successfully incorporated this boronic acid derivative into PROTAC designs to enhance binding affinity and selectivity for specific protein targets. For instance, a recent study demonstrated its utility in developing PROTACs against Bruton's tyrosine kinase (BTK), a critical target in B-cell malignancies.

In addition to its role in PROTACs, 3-Bromo-5-carboxyphenylboronic acid has been employed in the development of boron-based sensors for detecting reactive oxygen species (ROS) and glucose. Its boronic acid moiety can form reversible covalent bonds with diols, making it an ideal candidate for designing fluorescent probes and biosensors. A 2023 study published in Analytical Chemistry showcased a novel glucose sensor utilizing this compound, which exhibited high sensitivity and selectivity in physiological conditions. This innovation holds promise for continuous glucose monitoring in diabetic patients.

Furthermore, the compound's potential in cancer therapy has been explored through its incorporation into boron neutron capture therapy (BNCT) agents. BNCT is a targeted radiotherapy approach that relies on the nuclear capture of thermal neutrons by boron-10, resulting in localized cell destruction. Recent preclinical studies have demonstrated that 3-Bromo-5-carboxyphenylboronic acid can be conjugated to tumor-targeting moieties, such as monoclonal antibodies, to deliver boron selectively to cancer cells. This approach has shown efficacy in reducing tumor growth in animal models of glioblastoma and breast cancer.

Despite these promising applications, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 3-Bromo-5-carboxyphenylboronic acid-derived compounds. Issues such as poor solubility, rapid metabolism, and off-target effects need to be addressed to fully realize its therapeutic potential. Ongoing research is focused on structural modifications and formulation strategies to overcome these limitations. For example, nanoparticle-based delivery systems have been investigated to improve the bioavailability and targeting efficiency of boronic acid-containing drugs.

In conclusion, 3-Bromo-5-carboxyphenylboronic acid (CAS: 913835-73-1) represents a valuable tool in modern chemical biology and pharmaceutical research. Its diverse applications, ranging from PROTACs and biosensors to BNCT agents, underscore its versatility and potential for innovation. As research continues to uncover new uses and optimize existing ones, this compound is poised to play a pivotal role in advancing drug discovery and diagnostic technologies. Future studies should focus on addressing current limitations and exploring novel applications to fully harness its capabilities.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:913835-73-1)3-Bromo-5-carboxyphenylboronic acid
A860498
Purity:99%
Quantity:25g
Price ($):158.0
Email